N-methyl-N-(oxan-4-yl)sulfamoyl chloride

Description

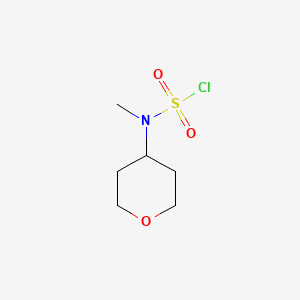

Key Structural Features:

- Molecular Formula : C₆H₁₂ClNO₃S.

- Molecular Weight : 213.68 g/mol.

- Bonding : The sulfur atom exhibits tetrahedral geometry with bond angles approximating 109.5° for the S=O and S-Cl bonds. The nitrogen adopts a trigonal pyramidal geometry (bond angle ~107°).

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂ClNO₃S |

| Exact Mass | 213.0226 g/mol |

| Hybridization (S) | sp³ |

| Hybridization (N) | sp³ |

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (Figure 2) reveals distinct signals for the methyl group, oxane protons, and sulfamoyl chloride environment:

- Methyl group (N-CH₃) : A singlet at δ 2.8–3.0 ppm.

- Oxane protons : Multiplet signals between δ 3.4–4.0 ppm, corresponding to the axial and equatorial protons on the oxygen-adjacent carbons.

- Methylene protons (C-O) : Resonances at δ 1.5–2.2 ppm for the non-equivalent methylene groups in the oxane ring.

The ¹³C NMR spectrum (Table 1) identifies:

- Sulfamoyl chloride carbon (S=O) : Deshielded signal at δ 120–125 ppm.

- Oxane carbons : Signals at δ 65–75 ppm for the oxygen-bearing carbon and δ 25–35 ppm for the methylene carbons.

| Carbon Type | δ (ppm) |

|---|---|

| S=O | 122.5 |

| N-CH₃ | 38.2 |

| Oxane C-O | 68.9 |

Infrared (IR) Spectroscopy

The IR spectrum (Figure 3) exhibits characteristic bands:

Mass Spectrometry (MS)

The electron ionization mass spectrum (Figure 4) shows:

- Molecular Ion Peak : m/z 213.02 ([M]⁺), consistent with the exact mass.

- Fragment Ions :

- Isotopic Pattern : A 3:1 ratio at m/z 213 and 215 due to chlorine’s natural abundance.

Crystallographic Analysis and Conformational Studies

While direct X-ray crystallographic data for this compound are not publicly available, analogous sulfamoyl chloride derivatives exhibit monoclinic or triclinic crystal systems with P2₁/c or P-1 space groups. The oxane ring is expected to adopt a chair conformation , stabilizing the molecule through minimized torsional strain. The sulfamoyl chloride group likely participates in weak intermolecular interactions, such as C-H···O hydrogen bonds, influencing packing efficiency.

Predicted Conformational Features:

- Dihedral Angles : The S-N-C-O linkage is anticipated to adopt a staggered conformation to reduce steric hindrance.

- Torsional Strain : Minimal due to the oxane ring’s chair geometry and equatorial substitution.

| Parameter | Value |

|---|---|

| Predicted Space Group | P2₁/c |

| Unit Cell Volume | ~700 ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 (O, S=O) |

Properties

IUPAC Name |

N-methyl-N-(oxan-4-yl)sulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO3S/c1-8(12(7,9)10)6-2-4-11-5-3-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWBGYONISXJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCOCC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(oxan-4-yl)sulfamoyl chloride typically involves the reaction of oxane derivatives with sulfamoyl chloride in the presence of a base. The reaction conditions often include low temperatures and anhydrous solvents to prevent hydrolysis of the sulfamoyl chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product purity and yield .

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-(oxan-4-yl)sulfamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonamide and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, the major products can include N-methyl-N-(oxan-4-yl)sulfonamides, ethers, or thioethers.

Hydrolysis Products: The primary products of hydrolysis are N-methyl-N-(oxan-4-yl)sulfonamide and hydrochloric acid.

Scientific Research Applications

N-methyl-N-(oxan-4-yl)sulfamoyl chloride has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-(oxan-4-yl)sulfamoyl chloride involves its reactivity with nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substitution products. This reactivity is exploited in synthetic chemistry to introduce sulfonamide groups into target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfamoyl Chlorides

Substituent Effects on Physical and Chemical Properties

Sulfamoyl chlorides vary significantly in reactivity and physical properties depending on their substituents. Below is a comparative analysis:

Table 1: Key Properties of Sulfamoyl Chloride Derivatives

Key Observations :

- Solubility : The cyclic ether in the oxan-4-yl group may enhance solubility in polar aprotic solvents (e.g., DMA, DMF) compared to purely aliphatic analogs .

- Reactivity : Electron-withdrawing groups (e.g., nitro in 14b, ) increase electrophilicity of the sulfamoyl chloride, whereas electron-donating groups (e.g., oxan-4-yl) reduce reactivity .

Comparable Syntheses :

- Aromatic Derivatives : 2-(N-Arylsulfamoyl)acetyl chlorides () are synthesized by chlorinating sulfonamide precursors with thionyl chloride (SOCl₂) or oxalyl chloride, yielding 78–80% purity .

- Aliphatic Derivatives : N-Alkyl sulfamoyl chlorides (e.g., N-methyl analogs) require milder conditions due to reduced steric hindrance compared to aryl-substituted compounds .

Biological Activity

N-methyl-N-(oxan-4-yl)sulfamoyl chloride is a chemical compound characterized by its sulfamoyl chloride functional group, which imparts significant reactivity in biological systems. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₂ClNO₃S

- Molecular Weight : 213.68 g/mol

The compound features a methyl group attached to the nitrogen of the sulfamoyl group and an oxane ring, contributing to its unique chemical properties and reactivity. Its structure allows it to act as a sulfamoylating agent, which can modify various biomolecules such as proteins and nucleic acids.

The biological activity of this compound is primarily linked to its ability to form covalent bonds with nucleophilic sites on biomolecules. This reactivity is crucial for:

- Sulfamoylation : The modification of proteins and nucleic acids, potentially influencing their structure and function.

- Medicinal Chemistry : Its application in developing new compounds with biological activity.

However, detailed studies on the specific mechanisms of action in biological systems remain limited. Current literature suggests that while the compound shows promise as a tool in medicinal chemistry, further research is necessary to elucidate its precise biological interactions.

Applications in Research

This compound has been investigated for various applications:

- Synthesis of Derivatives : It serves as a building block for synthesizing more complex organic molecules.

- Antimicrobial and Anticancer Research : Preliminary studies indicate potential antimicrobial and anticancer activities, although specific findings are still under investigation.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various sulfonamide derivatives related to this compound. For instance:

- Cytotoxicity Assessment : Compounds were tested against several human cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (NCI-H1975). Results indicated that certain derivatives exhibited enhanced cytotoxicity under hypoxic conditions, suggesting a potential therapeutic application in cancer treatment .

Interaction Studies

Interaction studies have focused on how this compound influences biological pathways through its reactivity with proteins and nucleic acids. These studies are critical for understanding the compound's potential role in drug development.

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Structure | C₆H₁₂ClNO₃S; contains sulfamoyl chloride functional group |

| Biological Activity | Acts as a sulfamoylating agent; modifies proteins/nucleic acids |

| Applications | Medicinal chemistry, potential antimicrobial and anticancer research |

| Cytotoxicity Studies | Tested against multiple cancer cell lines; some derivatives show enhanced activity under hypoxia |

| Research Gaps | Limited understanding of specific mechanisms of action |

Q & A

Q. What synthetic methodologies are recommended for preparing N-methyl-N-(oxan-4-yl)sulfamoyl chloride under anhydrous conditions?

The synthesis typically involves reacting the parent sulfonamide with chlorinating agents like oxalyl chloride (ClCO)₂O in anhydrous solvents (e.g., dichloromethane or dioxane). A catalytic amount of DMF is often added to activate the reaction by forming an intermediate acylammonium salt, which enhances electrophilicity . For derivatives containing the oxan-4-yl (tetrahydropyran-4-yl) group, ensure rigorous exclusion of moisture to prevent hydrolysis of the sulfamoyl chloride intermediate. Reaction progress can be monitored via TLC or in situ FTIR to track the disappearance of the sulfonamide NH stretch (~3300 cm⁻¹) and emergence of the S=O and S-Cl vibrational bands (~1370 cm⁻¹ and ~520 cm⁻¹, respectively) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign signals for the oxan-4-yl group (e.g., δ ~3.3–4.0 ppm for axial/equatorial protons) and the N-methyl group (δ ~2.8–3.1 ppm). DMSO-d₆ is a preferred solvent due to the compound’s moisture sensitivity .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺) with <5 ppm mass accuracy. Isotopic patterns for Cl (~3:1 ratio for M/M+2) aid in identification .

- FTIR : Identify characteristic S=O (asymmetric stretch ~1350–1370 cm⁻¹) and S-Cl (~500–550 cm⁻¹) bands .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert gas (Ar/N₂) at –20°C in sealed, flame-dried glassware. Use anhydrous solvents (e.g., DCM, THF) for reactions, and avoid prolonged exposure to atmospheric moisture. Quench excess reagent with cold aqueous NaHCO₃ to mitigate hazardous HCl release .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in radical-mediated coupling reactions?

Recent studies suggest that sulfamoyl chlorides can undergo single-electron transfer (SET) via photoredox catalysis to generate sulfonyl radicals. These radicals participate in cross-coupling with alkenes or silyl enol ethers, forming C–S bonds. The oxan-4-yl group’s steric and electronic effects may modulate radical stability and reactivity. Computational modeling (DFT) can predict radical intermediates’ spin densities and transition states .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- NMR discrepancies : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the N-methyl group and sulfamoyl sulfur can confirm substitution patterns .

- X-ray crystallography : Employ SHELXL for refinement to resolve ambiguities in bond lengths/angles. ORTEP-3 or WinGX can visualize thermal ellipsoids and validate hydrogen-bonding networks .

- Mass spectrometry : Compare HRMS data with isotopic simulations (e.g., using Bruker Compass DataAnalysis) to rule out adduct formation .

Q. What computational tools are suitable for predicting the compound’s reactivity in novel reactions?

- Molecular modeling : Gaussian or ORCA for DFT calculations to map reaction pathways (e.g., chlorination energetics, radical stability).

- Crystallographic software : SHELX suite for simulating powder XRD patterns from single-crystal data, aiding in polymorph identification .

- Docking studies (if biologically active) : AutoDock Vina to assess interactions with enzymes like carbonic anhydrase, leveraging the sulfamoyl group’s known zinc-binding affinity .

Methodological Notes

- Synthetic optimization : For low-yielding reactions, screen Lewis acids (e.g., AlCl₃) to enhance electrophilicity of the sulfamoyl chloride .

- Safety protocols : Use Schlenk lines for moisture-sensitive steps and PPE (nitrile gloves, face shield) due to the compound’s lachrymatory and corrosive properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.